molecular formula C9H11BrClNO2 B1522766 (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride CAS No. 1221726-30-2

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride

Cat. No.: B1522766
CAS No.: 1221726-30-2
M. Wt: 280.54 g/mol
InChI Key: NDAXWEGBKKQPGV-UHFFFAOYSA-N
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Description

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H10BrNO2.ClH and a molecular weight of 280.55 g/mol . This compound is known for its bromine atom attached to the benzodioxin ring, which makes it a useful intermediate in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-ylmethanamine as the starting material.

  • Bromination: The bromination step involves the addition of bromine (Br2) to the benzodioxin ring to introduce the bromine atom at the 8-position.

  • Acidification: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.

Industrial Production Methods: The industrial production of this compound involves large-scale bromination reactions, often carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O, heat.

  • Reduction: LiAlH4, ether, low temperature.

  • Substitution: Various nucleophiles (e.g., NaOH, KI), polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Primary amines.

  • Substitution: Various substituted benzodioxins.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Used in the study of biological systems and pathways involving brominated compounds.

  • Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride: is unique due to its bromine atom, which differentiates it from similar compounds lacking this substituent. Some similar compounds include:

  • 2,3-Dihydro-1,4-benzodioxin-6-ylmethanamine hydrochloride: Lacks the bromine atom.

  • 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-ylmethanamine hydrochloride: Contains a chlorine atom instead of bromine.

  • 8-Methyl-2,3-dihydro-1,4-benzodioxin-6-ylmethanamine hydrochloride: Contains a methyl group instead of bromine.

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8;/h3-4H,1-2,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAXWEGBKKQPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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